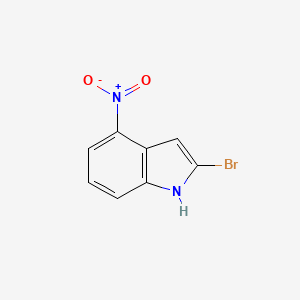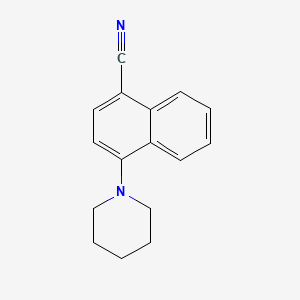![molecular formula C14H25NO2 B11871179 1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy- CAS No. 61211-21-0](/img/structure/B11871179.png)
1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine: is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of both an oxaspiro and an amine group in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the spirocyclic core.
Amine Functionalization: The final step involves the introduction of the N,N-diethylamine group through an amination reaction. This can be done by reacting the intermediate with diethylamine under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines or other reduced forms.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine involves its interaction with molecular targets through its amine and methoxy groups. These functional groups can form hydrogen bonds, ionic interactions, and van der Waals forces with biological molecules. The spirocyclic structure provides rigidity, which can enhance binding specificity and affinity to targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine: can be compared with other spirocyclic amines and ethers.
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Methoxy-substituted amines: Compounds with methoxy groups and amine functionalities but different core structures.
Uniqueness
- The combination of the spirocyclic core with both methoxy and N,N-diethylamine groups makes N,N-Diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine unique. This structure provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets.
Propriétés
Numéro CAS |
61211-21-0 |
|---|---|
Formule moléculaire |
C14H25NO2 |
Poids moléculaire |
239.35 g/mol |
Nom IUPAC |
N,N-diethyl-2-methoxy-1-oxaspiro[4.5]dec-3-en-4-amine |
InChI |
InChI=1S/C14H25NO2/c1-4-15(5-2)12-11-13(16-3)17-14(12)9-7-6-8-10-14/h11,13H,4-10H2,1-3H3 |
Clé InChI |
XMXFUJMBJKNJHR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(OC12CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)




![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)
![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)


